Oraqix
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine and prilocaine are local anesthetics commonly used in combination to provide topical anesthesia. This combination is often marketed under the brand name EMLA (Eutectic Mixture of Local Anesthetics). Lidocaine and prilocaine work by blocking nerve signals in the body, making them effective for numbing the skin before medical procedures such as blood sampling, minor surgeries, and insertion of intravenous catheters .
準備方法
Synthetic Routes and Reaction Conditions
Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. Prilocaine is synthesized by reacting o-toluidine with 2-chloropropionyl chloride, followed by the reaction with N-propylamine .
Industrial Production Methods
In industrial settings, the production of lidocaine and prilocaine involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
化学反応の分析
Types of Reactions
Lidocaine and prilocaine primarily undergo hydrolysis and oxidation reactions. Hydrolysis of these compounds can lead to the formation of their respective amine and carboxylic acid derivatives. Oxidation reactions can result in the formation of N-oxides .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Lidocaine: Hydrolysis produces 2,6-dimethylaniline and acetic acid.
Prilocaine: Hydrolysis produces o-toluidine and propionic acid.
科学的研究の応用
Lidocaine and prilocaine have a wide range of applications in scientific research:
Chemistry: Used as model compounds in studies of local anesthetics and their interactions with biological membranes.
Biology: Employed in studies of nerve signal transmission and pain pathways.
Medicine: Widely used in clinical settings for topical anesthesia. Research is ongoing into their use in new formulations and delivery methods.
Industry: Utilized in the development of new anesthetic creams and patches
作用機序
Lidocaine and prilocaine exert their effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. They block sodium channels on the neuronal cell membrane, preventing the influx of sodium ions, which is necessary for the propagation of action potentials .
類似化合物との比較
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine and prilocaine.
Tetracaine: Known for its potency and longer duration of action.
Articaine: Similar to lidocaine but with a thiophene ring, providing better lipid solubility and faster onset of action
Uniqueness
Lidocaine and prilocaine are unique in their combination as a eutectic mixture, which allows for a lower melting point and better skin absorption. This combination provides a balanced onset and duration of action, making it suitable for a variety of medical procedures .
生物活性
Oraqix is a topical anesthetic gel that combines two active ingredients, lidocaine and prilocaine, and is primarily used in dental procedures to provide localized anesthesia. This article delves into the biological activity of this compound, examining its efficacy, pharmacokinetics, safety profile, and clinical applications based on diverse research findings.
This compound contains lidocaine (2.5%) and prilocaine (2.5%), both of which are amide-type local anesthetics. The mechanism of action involves blocking sodium channels in the neuronal cell membranes, which prevents the initiation and conduction of nerve impulses, thereby achieving localized anesthesia.
Efficacy in Clinical Settings
Several studies have evaluated the efficacy of this compound in various clinical scenarios. A notable controlled trial compared this compound with other anesthetic methods during scaling and root planing (SRP) procedures.
Study Overview
- Participants : 15 patients requiring SRP.
- Methods : Each patient received this compound, Hurricaine (20% benzocaine), vaseline (placebo), or no anesthetic in a randomized split-mouth design.
- Pain Assessment : Pain was measured using a Visual Analog Scale (VAS) and a Verbal Rating Scale (VRS).
Results
The results indicated that:
- VAS Scores : Patients using this compound reported a significant reduction in pain compared to those who received no treatment (mean reduction of 13.3 units) but did not show significant differences when compared to Hurricaine or vaseline .
- VRS Scores : Statistically significant improvements were noted with this compound versus no anesthetic (p=0.001) and vaseline (p=0.024), but not significantly different from Hurricaine (p=0.232) .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied:
- Absorption : Peak plasma concentrations of lidocaine and prilocaine occur 20-40 minutes post-application, with concentrations ranging from 99–266 ng/ml for lidocaine and 46–118 ng/ml for prilocaine .
- Bioavailability : Due to its topical application, the systemic bioavailability is low; however, both drugs can cross the blood-brain barrier and placenta .
- Metabolism : Lidocaine is primarily metabolized in the liver via N-dealkylation to monoethylglycinexylidide (MEGX), while prilocaine is metabolized to o-toluidine, which can lead to methemoglobinemia under certain conditions .
Safety Profile
This compound is generally well-tolerated with few side effects. In clinical studies:
- Adverse effects were mild and transient, typically localized to the application site.
- A safety margin was established with peak plasma levels far below those associated with toxicity (5000–6000 ng/ml) .
Comparative Studies
Comparative studies have shown that this compound provides similar or superior efficacy compared to other topical anesthetics like benzocaine and EMLA:
- In a study assessing pain during needle pricks, both EMLA and this compound were found to be effective, with no significant difference between them .
- Another study highlighted that this compound resulted in less pain during palatal anesthetic infiltration compared to benzocaine .
Case Studies
Several case studies further illustrate the practical applications of this compound:
- Dental Procedures : Patients undergoing SRP reported high satisfaction rates when treated with this compound due to its rapid onset and minimal discomfort.
- Special Populations : In pediatric dentistry, this compound has been utilized effectively for managing anxiety-related pain during procedures, showcasing its versatility across different patient demographics.
特性
CAS番号 |
101362-25-8 |
---|---|
分子式 |
C27H42N4O2 |
分子量 |
454.6 g/mol |
IUPAC名 |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
InChIキー |
WZSPWMATVLBWRS-UHFFFAOYSA-N |
正規SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。